![molecular formula C7H5BClF3O3 B1463871 (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid CAS No. 870822-78-9](/img/structure/B1463871.png)
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
“(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” is a type of organoboron compound. It is a reactant for the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Synthesis Analysis
The synthesis of “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” involves the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .Molecular Structure Analysis
The molecular formula of “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” is C7H5BClF3O3 . The average mass is 240.372 Da and the monoisotopic mass is 239.997238 Da .Chemical Reactions Analysis
“(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” include a density of 1.5±0.1 g/cm3, boiling point of 303.9±52.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 44.8±0.4 cm3, and a molar volume of 156.7±5.0 cm3 .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. The reaction conditions are mild and tolerant to various functional groups, making it a popular choice in organic synthesis .
Protodeboronation
The compound can be involved in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for the formal anti-Markovnikov hydromethylation of alkenes . This transformation is valuable in organic synthesis, especially when the removal of the boron moiety is required at the end of a sequence .
Synthesis of Aryl- and Hetarylfurocoumarins
The compound can be used in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . Furocoumarins are a class of organic chemical compounds produced by a variety of plants. They have potential applications in medicine and biology .
Preparation of Xanthines
The compound can be used in the preparation of xanthines via one-pot coupling with diaminouracil . Xanthines are a group of alkaloids commonly used for their effects as mild stimulants and as bronchodilators, notably in the treatment of asthma symptoms .
Synthesis of Et Canthinone-3-carboxylates
The compound can be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction . Canthinones are a group of compounds that have shown potential antiviral and anticancer activities .
Rhodium-Catalyzed Intramolecular Amination
Although not directly mentioned in the search results, similar phenylboronic acids have been used as reagents for Rhodium-catalyzed intramolecular amination . This reaction is used for the synthesis of a wide range of nitrogen-containing compounds, which are important in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” in chemical reactions involves its role as a boron reagent. In the Suzuki-Miyaura coupling reaction, the boron atom in the boronic acid compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst .
Safety and Hazards
Future Directions
The future directions of “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” could involve its use in the synthesis of new compounds with potential applications in various fields. For instance, it could be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
properties
IUPAC Name |
[5-chloro-2-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-4-1-2-6(15-7(10,11)12)5(3-4)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZWBMQPOWTYNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681870 | |
Record name | [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870822-78-9 | |
Record name | [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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